Methyl 3-chloroisoquinoline-6-carboxylate

描述

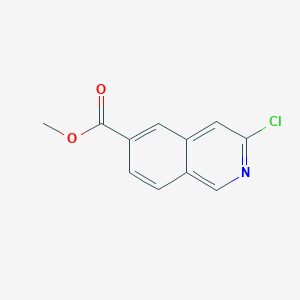

Structure

2D Structure

属性

IUPAC Name |

methyl 3-chloroisoquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)7-2-3-8-6-13-10(12)5-9(8)4-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHJPIMMDUTXAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=NC=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416713-88-6 | |

| Record name | Methyl 3-chloroisoquinoline-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy

The synthesis of methyl 3-chloroisoquinoline-6-carboxylate typically involves:

- Construction or functionalization of the isoquinoline ring system.

- Introduction of the carboxylate group at the 6-position, usually as a methyl ester.

- Chlorination at the 3-position, often via electrophilic substitution or halogenation of a precursor.

Method 1: Halogenation of Isoquinoline-6-carboxylate Esters

One common approach starts from methyl isoquinoline-6-carboxylate, which undergoes selective chlorination at the 3-position.

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Methyl isoquinoline-6-carboxylate | Starting material, commercially available or synthesized via isoquinoline carboxylation | Purity critical for regioselectivity |

| 2 | Chlorinating agent (e.g., N-chlorosuccinimide or phosphorus oxychloride) | Electrophilic chlorination targeting the 3-position under controlled temperature (0-25 °C) | High regioselectivity achievable |

| 3 | Solvent: Anhydrous dichloromethane or acetonitrile | Ensures solubility and reaction control | Solvent choice affects reaction rate |

| 4 | Work-up: aqueous quench, extraction, and purification by column chromatography | Isolates this compound | Purification critical for yield |

This method benefits from mild conditions and relatively straightforward purification, but requires careful control of chlorination to avoid polyhalogenation or substitution at undesired positions.

Method 3: Cyclization Approaches from Substituted Precursors

An alternative method involves cyclization of substituted precursors such as dimethyl malonate derivatives with nitrogen-containing compounds under basic conditions to form isoquinoline rings bearing the desired substituents.

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Dimethyl malonate and substituted amines or ureas | Cyclization under sodium methoxide or other alkaline conditions | Forms isoquinoline core with ester |

| 2 | Chlorination with phosphorus oxychloride or related reagents | Introduces chlorine at the 3-position | Temperature control critical (25-75 °C) |

| 3 | Acid-base work-up and crystallization | Purification of the this compound | High purity and yield achievable |

This approach is supported by patent literature for related compounds and provides a route starting from simple precursors with good control over substitution patterns.

| Aspect | Method 1: Direct Chlorination of Ester | Method 2: Carbonylation & Esterification | Method 3: Cyclization of Precursors |

|---|---|---|---|

| Starting Material | Methyl isoquinoline-6-carboxylate | 3-Chloroisoquinoline | Dimethyl malonate and nitrogen precursors |

| Key Reagents | N-chlorosuccinimide, POCl3 | CO, Pd catalyst, base, methanol | Sodium methoxide, phosphorus oxychloride |

| Reaction Conditions | Mild temperature (0-25 °C), organic solvents | Elevated temperature (80-110 °C), pressure for CO | Alkaline conditions, heating (up to 75 °C) |

| Equipment Requirements | Standard organic synthesis glassware | High-pressure reactor for carbonylation | Standard lab equipment |

| Yield & Purity | Moderate to high, dependent on chlorination control | High, scalable | Moderate to high, purification needed |

| Scalability | Good | Excellent | Moderate |

| Regioselectivity Control | Requires careful monitoring | High due to catalyst specificity | Moderate, depends on precursor design |

Chlorination reagents and conditions significantly impact the regioselectivity and yield of this compound. Slow, dropwise addition of chlorinating agents at controlled temperatures minimizes side reactions.

Carbonylation methods using palladium catalysts under CO pressure are well-established for quinoline and isoquinoline carboxylate derivatives, offering excellent yields and regioselectivity, though requiring specialized equipment.

Cyclization methods starting from malonate derivatives provide an alternative route, useful when starting materials are limited or when incorporating additional substituents during ring formation.

Purification typically involves recrystallization or chromatographic techniques to achieve high purity suitable for pharmaceutical applications.

The preparation of this compound can be achieved via multiple synthetic routes, each with distinct advantages:

Direct chlorination of methyl isoquinoline-6-carboxylate esters offers a straightforward approach but requires precise control over reaction conditions.

Carbonylation and esterification routes provide high yields and scalability, favored for industrial applications.

Cyclization of substituted precursors allows for flexible synthesis starting from simple building blocks.

Selection of the method depends on available starting materials, equipment, desired scale, and purity requirements.

化学反应分析

Types of Reactions: Methyl 3-chloroisoquinoline-6-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid, or it can participate in further esterification reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Esterification and Hydrolysis: Acidic or basic conditions can be used to catalyze these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

科学研究应用

Chemistry: In chemistry, methyl 3-chloroisoquinoline-6-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of various heterocyclic compounds .

Biology and Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various manufacturing processes .

作用机制

The mechanism of action of methyl 3-chloroisoquinoline-6-carboxylate depends on its specific application. In medicinal chemistry, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on Methyl 3-chloroisoquinoline-6-carboxylate and its analogs, emphasizing structural variations, physicochemical properties, and applications. Key compounds are summarized in Table 1 and discussed in detail below.

Table 1: Comparative Data for this compound and Analogs

| Compound Name | Molecular Formula | CAS Number | Substituent Positions | Key Features |

|---|---|---|---|---|

| This compound | C₁₁H₈ClNO₂ | 1357946-43-0 | Cl: C3; COOMe: C6 | Methyl ester, isoquinoline core |

| Methyl 1-chloroisoquinoline-7-carboxylate | C₁₁H₈ClNO₂ | 1416714-47-0 | Cl: C1; COOMe: C7 | Positional isomer, higher dipole |

| Ethyl 6-chloroquinoline-3-carboxylate | C₁₂H₁₀ClNO₂ | 1017414-83-3 | Cl: C6; COOEt: C3 | Ethyl ester, quinoline core |

| Ethyl 6-chloroisoquinoline-3-carboxylate | C₁₂H₁₀ClNO₂ | 1823552-72-2 | Cl: C6; COOEt: C3 | Ethyl ester, isoquinoline core |

| Methyl 6-chlorooxoindoline-3-carboxylate | C₁₀H₈ClNO₃ | 151056-78-9 | Cl: C6; COOMe: C3 | Indoline core, ketone group |

Positional Isomerism: Chlorine and Ester Group Placement

- Methyl 1-Chloroisoquinoline-7-Carboxylate (CAS: 1416714-47-0): This positional isomer differs in the chlorine placement (C1 vs. C3) and ester group position (C7 vs. C6). For instance, C3-substituted chloro derivatives are more reactive in palladium-catalyzed cross-coupling reactions due to steric and electronic factors.

- Ethyl 6-Chloroisoquinoline-3-Carboxylate (CAS: 1823552-72-2): Replacing the methyl ester with an ethyl group increases lipophilicity (logP ~2.5 vs. ~2.0 for methyl), which may enhance membrane permeability in biological systems.

Core Heterocycle Variations: Isoquinoline vs. Quinoline vs. Indoline

- Ethyl 6-Chloroquinoline-3-Carboxylate (CAS: 1017414-83-3): The quinoline core (benzopyridine) differs from isoquinoline (benzopyrrole) in nitrogen positioning. Quinoline derivatives typically exhibit stronger π-π stacking interactions, influencing their use in materials science.

- Methyl 6-Chlorooxoindoline-3-Carboxylate (CAS: 151056-78-9): The indoline core incorporates a saturated six-membered ring with a ketone group, reducing aromaticity and altering hydrogen-bonding capacity. This structural difference may limit its utility in metal-catalyzed reactions compared to isoquinoline analogs.

生物活性

Methyl 3-chloroisoquinoline-6-carboxylate (MCIC) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MCIC, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 221.64 g/mol. The compound features a chloro group at the third position of the isoquinoline ring and a carboxylate ester at the sixth position, which contribute to its unique reactivity and biological activity.

Biological Activity

Research indicates that compounds with isoquinoline structures, including MCIC, exhibit a range of biological activities:

- Anticancer Activity : Isoquinoline derivatives have been studied for their anticancer properties. For instance, certain isoquinolines have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines .

- Anti-inflammatory Effects : Compounds similar to MCIC have been identified as CRTH2 receptor antagonists, which play a role in inflammatory responses. This suggests that MCIC may have potential applications in treating conditions like asthma and allergic diseases by modulating inflammatory pathways.

- Antioxidant Properties : Some studies highlight the antioxidant capabilities of isoquinolines, which can mitigate oxidative stress in biological systems .

The specific mechanism of action for MCIC remains under investigation. However, studies on structurally similar compounds suggest that they may interact with various biological targets, including enzymes and receptors involved in inflammation and cancer progression. Understanding these interactions is crucial for optimizing MCIC's therapeutic profile.

Synthesis of this compound

The synthesis of MCIC typically involves multi-step organic synthesis techniques. The following general steps outline a common synthetic route:

- Formation of Isoquinoline Core : Starting materials are reacted under controlled conditions to form the isoquinoline structure.

- Chlorination : A chlorination step introduces the chlorine atom at the third position.

- Esterification : The carboxylic acid is converted to its corresponding methyl ester to yield MCIC.

Table 1: Summary of Biological Activities

Selected Case Studies

- Anticancer Efficacy :

- CRTH2 Antagonism :

常见问题

Basic Questions

Q. What are the common synthetic routes for Methyl 3-chloroisoquinoline-6-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves chlorination of a precursor isoquinoline derivative followed by esterification. For example, a Friedel-Crafts acylation approach using aluminum chloride (AlCl₃) as a catalyst in 1,2-dichlorobenzene at elevated temperatures (~378 K) can yield the target compound. Post-reaction, purification via recrystallization (e.g., ethanol or methylene chloride/hexane mixtures) ensures high purity. Optimization includes controlling reaction time (e.g., 5 hours) and stoichiometry (e.g., 10:1 AlCl₃-to-substrate ratio) to minimize by-products .

Q. How is the compound characterized post-synthesis to confirm its structure and purity?

- Methodological Answer : Characterization involves a multi-technique approach:

- NMR Spectroscopy : H NMR (300 MHz, DMSO-d₆) identifies proton environments (e.g., aromatic protons at δ 6.95–7.13 ppm and methyl ester groups at δ 3.65 ppm).

- IR Spectroscopy : Peaks at ~1731 cm (ester C=O) and ~1701 cm (amide C=O, if applicable).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 245 [M]) confirm molecular weight.

- Elemental Analysis : Validates empirical formula (e.g., CHClNO) .

Q. What safety protocols are recommended when handling this compound in the laboratory?

- Methodological Answer : Adhere to SDS guidelines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Emergency Procedures : For ingestion, rinse mouth with water (do not induce vomiting); for inhalation, move to fresh air.

- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) can unambiguously determine bond lengths, angles, and stereochemistry. For example, weak C–H···π interactions and hydrogen-bonding networks (e.g., C–H···O) in the crystal lattice help confirm molecular packing and isomerism .

Q. What strategies are employed to analyze contradictory spectral data indicating isomeric or polymorphic forms?

- Methodological Answer :

- Comparative NMR Analysis : Compare experimental H/C NMR shifts with computational predictions (DFT) for candidate isomers.

- X-ray Diffraction : Resolve ambiguities in substituent positioning (e.g., chloro vs. carboxylate orientation).

- Thermal Analysis : DSC/TGA identifies polymorphic transitions or solvate formation .

Q. How can researchers evaluate the biological activity of this compound, given its structural similarity to bioactive quinoline derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against targets like topoisomerases or kinases using fluorescence-based assays.

- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with IC₅₀ determination.

- Molecular Docking : Simulate interactions with protein active sites (e.g., using AutoDock Vina) to predict binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。